Section 1: Physicochemical Properties of 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
Section 1: Physicochemical Properties of 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
An In-depth Technical Guide to the Physical Properties of Brominated Hydantoins: A Case Study of 1,3-Dibromo-5,5-dimethylhydantoin
Introduction
This technical guide is intended for researchers, scientists, and drug development professionals interested in the physical properties of brominated hydantoins. The initial focus of this guide was to be 5-(2-Bromoethyl)hydantoin; however, a comprehensive literature search revealed a significant lack of available data for this specific compound. This suggests that it is not a commercially common or extensively studied molecule.
In the spirit of providing a valuable and scientifically grounded resource, this guide will pivot to an in-depth analysis of a closely related and well-characterized compound: 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) . DBDMH serves as an excellent case study for understanding the physicochemical properties and characterization techniques applicable to this class of compounds. The principles and methodologies discussed herein are directly transferable to the study of novel substituted hydantoins like 5-(2-Bromoethyl)hydantoin, should it be synthesized.
Hydantoin and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry, forming the core structure of several drugs. The introduction of bromine atoms can significantly alter the molecule's reactivity, lipophilicity, and biological activity, making a thorough understanding of its physical properties crucial for any research and development endeavor.
DBDMH is a stable, crystalline organobromine compound widely used as a disinfectant and a versatile brominating agent in organic synthesis.[1][2] Its physical properties are well-documented and provide a solid baseline for understanding other brominated hydantoins.
Data Summary
The key physical properties of DBDMH are summarized in the table below for quick reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₆Br₂N₂O₂ | [3] |
| Molecular Weight | 285.92 g/mol | [2] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 197-203 °C (decomposes) | [3] |
| Density | 1.36 g/cm³ | [3] |
| Solubility in Water | 0.1 g/100 mL (at 20 °C) | [3] |
| CAS Number | 77-48-5 | [3] |
Detailed Physical Properties
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Appearance and Odor: DBDMH typically presents as a white to off-white or pale yellow crystalline solid.[1] It has a faint, characteristic bromine-like odor. The color can sometimes be a distinct yellow, which may be indicative of impurities.[4]
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Melting Point: The melting point of DBDMH is reported in the range of 197-203 °C, at which point it also begins to decompose.[3] A sharp melting point range is a good indicator of high purity for a crystalline solid.
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Solubility: DBDMH is sparingly soluble in water.[1] However, it exhibits good solubility in a variety of organic solvents.
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Stability: DBDMH is a relatively stable compound under normal conditions but can be sensitive to moisture.[4] It is an oxidizing agent and can react with various organic and inorganic substances.
Section 2: Core Experimental Methodologies for Physical Property Determination
The determination of physical properties is a cornerstone of chemical characterization. The following section outlines a standard, self-validating protocol for determining the melting point of a solid organic compound like a brominated hydantoin.
Experimental Protocol: Melting Point Determination
The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. This protocol describes the capillary method, which is the most common and accurate technique for determining the melting point of a small amount of sample.[5]
Principle: A small, finely powdered sample of the solid is packed into a thin-walled capillary tube and heated in a calibrated apparatus. The temperature range over which the sample is observed to melt is recorded as the melting point. The sharpness of the melting point range is a reliable indicator of purity; impurities tend to depress and broaden the melting range.
Step-by-Step Methodology:
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Sample Preparation:
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Place a small amount of the dry crystalline compound on a clean, dry watch glass.
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Use a spatula to crush the crystals into a fine powder. This ensures uniform packing and heat transfer.
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-
Capillary Tube Packing:
-
Take a capillary tube sealed at one end.
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Press the open end of the capillary tube into the powdered sample. A small amount of the solid will be forced into the tube.
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Tap the sealed end of the capillary tube gently on a hard surface to pack the solid down. Alternatively, drop the tube through a long glass tube onto a hard surface.
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The packed sample should be approximately 2-3 mm high.
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-
Melting Point Apparatus Setup:
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Ensure the melting point apparatus is clean and the thermometer or temperature sensor is properly calibrated.
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Insert the packed capillary tube into the sample holder of the apparatus.
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Determination of Melting Point:
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Set the heating rate to a rapid setting initially to quickly approach the expected melting point.
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Once the temperature is within 20 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute. A slow heating rate is crucial for an accurate determination.
-
Observe the sample closely through the magnifying lens.
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Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
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Continue heating slowly and record the temperature at which the last crystal melts (the end of the melting range).
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Data Recording and Interpretation:
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Record the melting point as a range from the temperature of initial melting to the temperature of complete melting.
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A narrow range (0.5-2 °C) is indicative of a pure compound. A broad range suggests the presence of impurities.
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Experimental Workflow Diagram
Caption: Molecular structure of DBDMH highlighting key functional groups relevant to its spectroscopic characterization.
Conclusion
References
- US6508954B1, "1,3-dibromo-5,5-dimethylhydantoin of enhanced properties," Google P
-
"Organic Compounds: Physical Properties Lab," Scribd, accessed January 30, 2026, [Link].
-
"1,3-Dibromo-5,5-dimethylhydantoin as a Precatalyst for Activation of Carbonyl Functionality," MDPI, accessed January 30, 2026, [Link].
-
"1,3-Dibromo-5,5-dimethylhydantoin," SIELC Technologies, accessed January 30, 2026, [Link].
-
"1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH," Organic Chemistry Portal, accessed January 30, 2026, [Link].
-
"1,3-Dibromo-5,5-dimethylhydantoin," PubChem, accessed January 30, 2026, [Link].
-
"Connective synthesis of 5,5-disubstituted hydantoins by tandem α-amination and α-arylation of silyl ketene acetals," Royal Society of Chemistry, accessed January 30, 2026, [Link].
-
"DBDMH," Wikipedia, accessed January 30, 2026, [Link].
-
"LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS," Chemistry LibreTexts, accessed January 30, 2026, [Link].
-
"Hydantoin synthesis," Organic Chemistry Portal, accessed January 30, 2026, [Link].
-
"GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY," Danylo Halytsky Lviv National Medical University, accessed January 30, 2026, [Link].
-
"Study on the Synthesis, Characterization and Antimicrobial Activities of 5-Substituted Hydantoins," International Journal of Research in Engineering and Science, accessed January 30, 2026, [Link].
-
"Synthesis of 5-(5-bromo-2-hydroxyphenyl)hydantoin," PrepChem.com, accessed January 30, 2026, [Link].
-
"Chemistry," NCERT, accessed January 30, 2026, [Link].
-
"Connective synthesis of 5,5-disubstituted hydantoins by tandem α-amination and α-arylation of silyl ketene acetals," PMC - NIH, accessed January 30, 2026, [Link].
-
"A novel hydantoin synthesis and exploration of related reactions," RMIT University, accessed January 30, 2026, [Link].
-
"Synthesis and Evaluation of 5-(Heteroarylmethylene)hydantoins as Glycogen Synthase Kinase-3β Inhibitors," PubMed Central, accessed January 30, 2026, [Link].
-
"Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins," MDPI, accessed January 30, 2026, [Link].
-
"The Systematic Identification of Organic Compounds," University of Colorado Boulder, accessed January 30, 2026, [Link].
-
"The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity," MDPI, accessed January 30, 2026, [Link].
-
"Synthesis, NMR analysis and applications of isotope-labelled hydantoins," Springer, accessed January 30, 2026, [Link].
-
"Mild and Practical Method for the Synthesis of Sterically Hindered 5,5-Disubstituted Hydantoins with CO2," ACS Publications, accessed January 30, 2026, [Link].
-
"5,5-disubstituted hydantoins: syntheses and anti-HIV activity," PubMed - NIH, accessed January 30, 2026, [Link].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1,3-Dibromo-5,5-dimethylhydantoin | C5H6Br2N2O2 | CID 6479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. DBDMH - Wikipedia [en.wikipedia.org]
- 4. US6508954B1 - 1,3-dibromo-5,5-dimethylhydantoin of enhanced properties - Google Patents [patents.google.com]
- 5. chem.iut.ac.ir [chem.iut.ac.ir]
